4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that azole derivatives starting from furan-2-carbohydrazide, including triazole compounds, exhibit antimicrobial activities against various microorganisms. The synthesis of these compounds involves several steps, including the conversion of triazole compounds to Mannich bases, characterized by spectral studies and tested for antimicrobial effectiveness (Başoğlu et al., 2013).
Anticancer Evaluation
A series of thiazol-4-amine derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds showed good to moderate activity, highlighting the potential of furan and thiazole derivatives in cancer research (Yakantham et al., 2019).
Insecticidal Activity
The synthesis of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines from 2-(2-methylallyloxy)phenol has been reported, with some compounds exhibiting significant insecticidal activity against Aphis fabae at certain concentrations. This research demonstrates the utility of furan and thiazole derivatives in developing novel insecticides (Luo Xian, 2011).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards to human health and the environment.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
4-(furan-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-17-13-5-3-2-4-11(13)15-14-16-12(9-19-14)10-6-7-18-8-10;/h2-9H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVUZLHWMRQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=COC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride |
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